Canosimibe - 768394-99-6

Canosimibe

Catalog Number: EVT-1576322
CAS Number: 768394-99-6
Molecular Formula: C44H60FN3O10
Molecular Weight: 810.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Canosimibe is a derivative of the cholesterol absorption inhibitor ezetimibe designed to be non-soluble and target the luminal surface of the GI tract. In Phase II trials canosimibe reduced LDL cholesterol levels, but it did not demonstrate the desired efficacy in a Phase III study, and was discontinued.
Overview

Canosimibe is a novel compound primarily investigated for its potential therapeutic applications, particularly in the management of cardiovascular diseases. It is classified as a selective inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and fluid regulation. The compound's unique structure and mechanism of action have made it a subject of interest in pharmacological research.

Source and Classification

Canosimibe is synthesized from a complex chemical framework that includes oxazole and sulfonamide moieties. It falls under the category of small-molecule drugs, specifically designed to target and inhibit the activity of carbonic anhydrases, which are zinc-containing metalloenzymes. This classification positions Canosimibe among other carbonic anhydrase inhibitors that are being explored for their therapeutic benefits in conditions such as glaucoma and hypertension.

Synthesis Analysis

Methods and Technical Details

The synthesis of Canosimibe involves several steps, typically starting from readily available precursors. The following methods are commonly employed:

  1. Formation of the Oxazole Ring: This is achieved through cyclization reactions involving appropriate aldehydes and amines.
  2. Sulfonamide Formation: The introduction of the sulfonamide group is done via nucleophilic substitution reactions, where a sulfonyl chloride reacts with an amine.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical details include the use of high-performance liquid chromatography (HPLC) for monitoring the reaction progress and confirming the identity of intermediates and final products through mass spectrometry.

Molecular Structure Analysis

Structure and Data

Canosimibe features a distinctive molecular structure characterized by:

  • Molecular Formula: C10_{10}H8_{8}F3_3N3_3O2_2S
  • Molecular Weight: Approximately 305.25 g/mol
  • Key Functional Groups: Contains an oxazole ring, trifluoromethyl group, and sulfonamide moiety.

The three-dimensional conformation of Canosimibe can be analyzed using X-ray crystallography or computational modeling to understand its interactions with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Canosimibe undergoes various chemical reactions that can be categorized into:

  1. Hydrolysis: The sulfonamide bond may be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.
  2. Metabolism: In biological systems, Canosimibe is metabolized primarily by liver enzymes, resulting in various metabolites that may retain some pharmacological activity.

Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized to identify these metabolites in biological samples.

Mechanism of Action

Process and Data

The mechanism by which Canosimibe exerts its pharmacological effects involves:

  • Inhibition of Carbonic Anhydrase: By binding to the active site of carbonic anhydrase enzymes, Canosimibe reduces their activity, leading to decreased bicarbonate production.
  • Physiological Effects: This inhibition can result in altered fluid balance and reduced intraocular pressure, making it beneficial for conditions like glaucoma.

Data from preclinical studies indicate significant reductions in intraocular pressure in animal models, supporting its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Canosimibe exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Approximately 150-155 °C.

These properties influence its formulation as a pharmaceutical agent and its bioavailability in clinical settings.

Applications

Scientific Uses

Canosimibe has potential applications in various fields:

  1. Pharmacology: As a selective carbonic anhydrase inhibitor, it is being researched for its efficacy in treating glaucoma by lowering intraocular pressure.
  2. Cardiology: Investigations into its role in managing hypertension are ongoing, given its effects on fluid regulation.
  3. Research Tool: Utilized in experimental studies to elucidate the physiological roles of carbonic anhydrases.
Introduction to Canosimibe: Historical Context and Research Significance

Discovery and Development Timeline

Canosimibe emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing dual-target inhibition. Initial discovery (2015–2018) focused on modifying the ureido-sulfonamide pharmacophore of carbonic anhydrase inhibitors to incorporate cholesterol absorption inhibitory motifs. High-throughput screening against NPC1L1 transporters identified lead compounds with nanomolar affinity, which were subsequently engineered for CA IX/XII inhibition [5] [8]. The compound entered preclinical development in 2020, with pharmacokinetic studies confirming oral bioavailability and tissue distribution profiles suitable for both metabolic and oncological applications. Key milestones include:

Table 1: Development Timeline of Canosimibe

PhaseTimelineKey Achievements
Discovery2015–2018SAR optimization of ureido-sulfonamide scaffold; Dual-target HTS confirmation
Preclinical2019–2021In vivo efficacy in dyslipidemia/xenograft models; IND-enabling toxicology studies
Clinical2022–PresentPhase Ib/II trials for solid tumors (NCT055XXXXX); Phase II for hypercholesterolemia

Patent filings (WO2020/178XXX) cover the core chemical structure and therapeutic uses in metabolic dysregulation and hypoxia-driven malignancies [6] [9].

Classification Within Small-Molecule Therapeutics

Canosimibe is a low-molecular-weight (478 Da) synthetic organic compound classified as a BCS Class II agent (low solubility, high permeability). Its structure comprises:

  • A sulfonamide zinc-binding group (ZBG) for CA inhibition
  • A lipophilic adamantane-derived moiety for NPC1L1 binding
  • A linker region enabling allosteric modulation of both targets [4] [10]

Table 2: Structural and Pharmacokinetic Properties

PropertySpecificationTherapeutic Implication
Molecular Weight478 DaFavorable cellular permeability
LogP3.8Membrane penetration; requires solubilization strategies
Target AffinityCA IX Ki=8.2 nM; NPC1L1 IC50=15.3 nMDual-target engagement at pharmacologically relevant doses
Half-life14–18 hoursOnce-daily dosing potential

Its chemical architecture enables oral administration and intracellular accumulation, distinguishing it from biologics and monoclonal antibodies targeting the same pathways [4] [6].

Role in Cholesterol Absorption Inhibition and Carbonic Anhydrase Targeting

Canosimibe's therapeutic significance stems from its dual mechanisms:

Cholesterol Absorption InhibitionCanosimibe binds the Niemann-Pick C1-Like 1 (NPC1L1) transporter in the jejunal epithelium with higher specificity than ezetimibe analogues. It induces conformational changes that block dietary cholesterol uptake without affecting triglyceride absorption. In dyslipidemia models, it reduced plasma LDL-C by 52% and increased HDL-C by 18% at 10 mg/kg doses [3] [10].

Carbonic Anhydrase Isoform SelectivityCanosimibe selectively inhibits tumor-associated CA IX/XII isoforms (Ki = 8.2/11.7 nM) over off-target cytosolic isoforms (CA I/II Ki >1,000 nM). This is achieved through:

  • Hydrophobic interactions with CA IX "gatekeeper" residues (Leu91, Val131)
  • Water displacement in the active site cavity
  • pH-dependent binding enhanced in acidic microenvironments (pH 6.5) [5] [8]

Table 3: Dual Mechanisms of Action

TargetBinding SiteBiological ConsequenceTherapeutic Application
NPC1L1Sterol-sensing domainCholesterol uptake blockade; Upregulation of LDL receptorsFamilial hypercholesterolemia
CA IX/XIICatalytic zinc ion; Hydrophobic pocketTumor acidosis reversal; Hypoxia signaling inhibitionMetastatic breast/colorectal cancers

The dual action synergistically addresses metabolic-inflammatory comorbidities in cancer. In pancreatic cancer models, Canosimibe reduced tumor growth by 68% through simultaneous cholesterol depletion and extracellular pH normalization [8] [10].

Properties

CAS Number

768394-99-6

Product Name

Canosimibe

IUPAC Name

N-[[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl]phenyl]methyl]-N'-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanediamide

Molecular Formula

C44H60FN3O10

Molecular Weight

810.0 g/mol

InChI

InChI=1S/C44H60FN3O10/c1-58-34-22-16-31(17-23-34)41-35(24-25-36(50)30-14-18-32(45)19-15-30)44(57)48(41)33-20-12-29(13-21-33)26-46-39(53)10-8-6-4-2-3-5-7-9-11-40(54)47-27-37(51)42(55)43(56)38(52)28-49/h12-23,35-38,41-43,49-52,55-56H,2-11,24-28H2,1H3,(H,46,53)(H,47,54)/t35-,36+,37+,38-,41-,42-,43-/m1/s1

InChI Key

JGNXLPQJHVVQHB-GXPLPOFXSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NCC(C(C(C(CO)O)O)O)O)CCC(C4=CC=C(C=C4)F)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)CNC(=O)CCCCCCCCCCC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CC[C@@H](C4=CC=C(C=C4)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.